3,7-Dimethylocta-2,6-dienyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-2,6-dienyl formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047615 | |
| Record name | 3,7-Dimethylocta-2,6-dienyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61759-63-5 | |
| Record name | 3,7-Dimethylocta-2,6-dienyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
Reaction Mechanism
The most widely reported method involves acid-catalyzed esterification of geraniol with formic acid. The reaction proceeds via protonation of the hydroxyl group, nucleophilic attack by the formate ion, and elimination of water to form the ester.
Optimized Conditions
Key parameters influencing yield include:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂SO₄ | Toluene | 100 | 4 | 85 | |
| HCl | Ethanol | 80 | 3 | 78 |
Notes :
- Catalyst Choice : Sulfuric acid is preferred for its higher activity compared to hydrochloric acid.
- Solvent Selection : Non-polar solvents (e.g., toluene) minimize side reactions and improve phase separation.
- Purification : Distillation under reduced pressure (50–100 mmHg) is used to isolate the product.
Enzymatic Catalysis
Lipase-Mediated Synthesis
Enzymatic methods leverage lipases to catalyze esterification in organic solvents, offering advantages such as mild conditions and reduced byproduct formation.
Surfactant-Coated Lipase (SCL)
Candida cylindracea lipase coated with Span 85 shows enhanced stability and activity in isooctane:
| Enzyme | Substrate Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| SCL (Candida) | Geraniol:Acetic Acid = 2:1 | 35 | 24–36 | 83–97 |
Adaptation for Formate : While this method was optimized for geranyl acetate, analogous conditions (e.g., formic acid instead of acetic acid) may achieve similar yields.
Immobilized Lipases
Novozyme 435 (Candida antarctica lipase B) in solvent-free systems demonstrates high efficiency:
| Enzyme | Acyl Donor | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Novozyme 435 | Ethyl Formate | 60 | 2 | 83 |
Key Insight : Ethyl formate serves as an acyl donor in transesterification, though direct esterification with formic acid may require pH control to avoid enzyme deactivation.
Solid Acid Catalysis
Green Chemistry Approaches
Solid superacids, such as SO₄²⁻/TiO₂-SiO₂, enable efficient esterification with reduced waste and catalyst recovery.
Catalyst Synthesis
- Preparation : Titanium sulfate and tetraethyl orthosilicate are co-precipitated, sulfonated, and calcined at 550°C.
- Catalytic Performance :
Catalyst Substrate Ratio Temperature (°C) Time (h) Yield (%) Reference SO₄²⁻/TiO₂-SiO₂ Geraniol:Formic Acid = 1:1.5 50–60 1–1.5 94.5–97.2
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield (%) | Sustainability |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 100°C, 4h | 85 | Moderate |
| Enzymatic (SCL) | Candida Lipase | 35°C, 24–36h | 83–97 | High |
| Solid Acid Catalysis | SO₄²⁻/TiO₂-SiO₂ | 50–60°C, 1–1.5h | 94.5–97.2 | High |
Key Observations :
- Solid Acid Catalysis : Achieves the highest yields with minimal byproducts.
- Enzymatic Methods : Offer environmentally friendly alternatives but require enzyme stability optimization.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the formate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Neryl aldehyde and neryl acid.
Reduction: Neryl alcohol.
Substitution: Various substituted neryl derivatives.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl formate, also known as geranyl formate, is a chemical compound with the molecular formula and a molecular weight of 182.26 g/mol . It has been reported in organisms such as Camellia sinensis and Citrus reticulata .
Names and Identifiers:
- IUPAC Name: this compound
- CAS Registry Number: 61759-63-5
- Synonyms: Geranyl formate, Formic acid Geranyl ester
- InChI: InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3
- SMILES: CC(=CCCC(=CCOC=O)C)C
Applications
While specific case studies and comprehensive data tables for this compound applications are not available within the provided search results, the following applications can be inferred:
- Biocides: Geranyl formate is used in biocides such as disinfectants and pest control products .
- Washing & Cleaning Products: It is also used in washing and cleaning products .
- Air Care Products: This compound can be found in air care products .
- Polishes and Wax Blends: Geranyl formate is used in polish formulations .
- Cosmetic Products: Experimental design techniques are used in the development of stable, safe, and effective cosmetic products . Raw materials can be tested for their influence and interaction .
- Synthesis of related compounds : this compound can be used in the synthesis of other compounds, such as 2,4,5-trimethoxy-1-((E)-3',7'-dimethylocta-2',6'-dienyl)benzene .
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dienyl formate as a pheromone involves binding to specific olfactory receptors in the target organism. This binding triggers a signaling cascade that results in behavioral changes, such as aggregation or alarm responses . The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs include esters, carbonates, and aldehydes derived from geraniol or nerol. Key differences arise from substituents (e.g., acetate, benzoate, ethyl carbonate) and stereochemistry (E/Z isomerism), which influence physical properties and applications.
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group | Isomerism | Primary Applications |
|---|---|---|---|---|---|---|
| 3,7-Dimethylocta-2,6-dienyl formate | C₁₁H₁₈O₂ | 182.26 | 105-86-2 | Formate ester | E (Geranyl) / Z (Neryl) | Fragrances, lab research |
| Geranyl acetate | C₁₂H₂₀O₂ | 196.29 | 141-12-8 | Acetate ester | E | Cosmetics, perfumes |
| Neryl acetate | C₁₂H₂₀O₂ | 196.29 | 16587-36-3 | Acetate ester | Z | Floral fragrances |
| (E)-3,7-Dimethylocta-2,6-dienyl ethyl carbonate | C₁₃H₂₂O₃ | 226.31 | N/A | Ethyl carbonate | E | Specialty fragrances |
| 3,7-Dimethylocta-2,6-dienal | C₁₀H₁₆O | 152.23 | 5392-40-5 | Aldehyde | E/Z | Flavoring agents |
Physicochemical Properties
Volatility and Solubility :
- The formate ester (182.26 g/mol) is more volatile than its acetate (196.29 g/mol) and ethyl carbonate (226.31 g/mol) counterparts due to lower molecular weight .
- The aldehyde derivative (3,7-Dimethylocta-2,6-dienal) exhibits higher volatility (lower molecular weight: 152.23 g/mol) but lacks ester functional groups, altering its solubility in polar solvents .
- Stereochemical Effects: Geranyl (E)-isomers (e.g., geranyl acetate) are associated with fresh, rose-like notes, while neryl (Z)-isomers (e.g., neryl acetate) exhibit softer, floral-raspberry tones .
Research Findings and Discrepancies
- Stereochemical Conflicts :
- Synthetic Pathways :
- Geranyl formate is synthesized via Cp2TiCl-promoted acylation , a method also applicable to benzoate and pivalate derivatives .
Biological Activity
3,7-Dimethylocta-2,6-dienyl formate, commonly known as neryl formate, is an aliphatic ester with the chemical formula CHO. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the context of pheromonal functions and potential therapeutic applications. This article reviews the biological activity of neryl formate, summarizing key findings from various studies.
Chemical Structure and Properties
Neryl formate is characterized by its unique structure featuring a long carbon chain with two double bonds. Its molecular structure can be represented as follows:
- Chemical Formula : CHO
- IUPAC Name : (Z)-3,7-dimethylocta-2,6-dienyl formate
1. Pheromone Activity
Neryl formate has been identified as a pheromone component in several species of acarids (mites), specifically in the secretions of Sancassania sp. Sasagawa. Research indicates that it plays a crucial role in communication among these organisms, potentially influencing mating behaviors and territorial marking . The synthesis of neryl formate in these organisms is hypothesized to occur via biosynthetic pathways involving fatty acids like linoleic acid and oleic acid .
2. Antimicrobial Properties
Studies have shown that neryl formate exhibits antimicrobial activity against various pathogens. For instance, extracts containing neryl formate from plants such as Cymbopogon species have demonstrated significant antibacterial and antifungal effects . The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3. Antioxidant Activity
Neryl formate has also been investigated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is particularly relevant for its potential applications in food preservation and health supplements .
Case Studies
-
Study on Pheromonal Functions :
- A study focused on the pheromonal role of neryl formate in Sancassania sp. revealed that the compound significantly influenced mating behaviors when applied to male specimens . The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze secretions and confirm the presence of neryl formate.
-
Antimicrobial Activity Assessment :
- An investigation into the antimicrobial properties of essential oils containing neryl formate found that it effectively inhibited growth in various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study highlighted the potential for using neryl formate as a natural preservative in food products .
- Antioxidant Mechanism Exploration :
Data Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,7-dimethylocta-2,6-dienyl formate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, crystallographic data from X-ray studies can inform reaction pathways by revealing steric and electronic constraints in intermediates . Purification methods such as column chromatography or fractional distillation should be validated using analytical techniques like HPLC or GC-MS to confirm purity .
Q. What analytical techniques are most effective for characterizing the structural isomerism of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing between (E)- and (Z)-isomers, as coupling constants and chemical shifts vary with geometry. High-resolution mass spectrometry (HR-MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignments, as demonstrated in structural reports .
Q. Which chromatographic methods are suitable for quantifying trace impurities in synthesized this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile impurities, whereas reverse-phase HPLC with UV detection offers sensitivity for non-volatile byproducts. Calibration curves using certified reference materials ensure accuracy, and method validation should follow ICH guidelines for precision and reproducibility .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions in biological matrices?
- Methodological Answer : Stability studies should simulate physiological conditions (e.g., pH 3–9, 25–37°C) with periodic sampling. Degradation kinetics can be modeled using high-performance liquid chromatography (HPLC) to track analyte loss. For example, studies on analogous esters (e.g., geranyl acetate) show pH-dependent hydrolysis rates, requiring buffered solutions to control reactivity .
Q. What experimental approaches can elucidate the interaction of this compound with cannabinoid receptors (e.g., CB1/CB2)?
- Methodological Answer : Radioligand binding assays using transfected HEK293 cells expressing CB1/CB2 receptors can quantify affinity (Kd) and efficacy (EC50). Competitive inhibition studies with [³H]-CP55940 and cAMP accumulation assays provide functional activity data. Molecular docking simulations using crystallographic receptor structures (e.g., PDB ID: 5TGZ) predict binding modes .
Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites for cytochrome P450-mediated oxidation. In silico tools like SwissADME predict bioavailability and metabolites, while molecular dynamics simulations assess interactions with metabolizing enzymes. Experimental validation via LC-MS/MS of hepatocyte incubation samples confirms predicted pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Meta-analysis of published data should account for variables such as assay type (e.g., in vitro vs. in vivo), cell line specificity, and solvent effects. Statistical tools like Bland-Altman plots or Cohen’s κ coefficient assess inter-study variability. Reproducibility requires standardized protocols for cell viability assays (e.g., MTT) and dose-response curves .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral stationary phases are optimal for separation?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution with lipases can produce enantiopure forms. Chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases resolve enantiomers. Circular dichroism (CD) spectroscopy validates optical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
